molecular formula C22H19ClN4O3S B3011300 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1215351-73-7

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B3011300
CAS No.: 1215351-73-7
M. Wt: 454.93
InChI Key: MDDZKKNCJORAIJ-UHFFFAOYSA-N
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Description

N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core modified with a benzyl group at position 6, a cyano group at position 3, and a 4-nitrobenzamide moiety at position 2, forming a hydrochloride salt. The compound’s structural complexity necessitates careful handling, as inferred from safety guidelines for analogs .

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S.ClH/c23-12-19-18-10-11-25(13-15-4-2-1-3-5-15)14-20(18)30-22(19)24-21(27)16-6-8-17(9-7-16)26(28)29;/h1-9H,10-11,13-14H2,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDZKKNCJORAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies that highlight its efficacy.

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 1092352-17-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as an inhibitor of specific kinases within the mitogen-activated protein kinase (MAPK) family. These kinases play crucial roles in cellular signaling pathways related to cell growth, differentiation, and apoptosis.

Inhibition of JNK Kinases

Research has shown that derivatives of thieno[2,3-c]pyridine compounds exhibit potent inhibitory effects on JNK2 and JNK3 kinases. For instance, one study reported that certain analogs displayed IC50 values in the low micromolar range against these targets, suggesting strong binding affinity and selectivity .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Compound NameTarget KinaseIC50 (µM)SelectivityReference
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamideJNK30.45High (vs. JNK1)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amideJNK20.50Moderate (vs. ERK2)
N-(6-benzyl-3-cyano-thieno[2,3-c]pyridin) derivativep38α1.20Low

Case Studies

  • Anticancer Activity : A study investigated the effects of thieno[2,3-c]pyridine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in various cancer types by inhibiting the JNK pathway .
  • Neuroprotective Effects : Another research highlighted the neuroprotective properties of similar compounds against oxidative stress-induced neuronal cell death. This suggests potential applications in neurodegenerative diseases .
  • Inflammation Modulation : The compound has also been evaluated for its anti-inflammatory properties in animal models. It demonstrated a significant reduction in inflammatory markers and cytokines associated with chronic inflammation .

Scientific Research Applications

Biological Activities

Research indicates that N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its mechanism of action could involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains and fungi, indicating its usefulness as an antimicrobial agent.
  • Neuroprotective Effects : Some studies have explored its potential in neuroprotection, suggesting it may help in conditions like neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Applications in Medicinal Chemistry

Given its biological activities, this compound can be applied in several areas:

  • Drug Development : The compound's unique structure makes it a candidate for developing new therapeutic agents targeting cancer and infectious diseases.
  • Pharmacological Research : Its effects on cellular mechanisms can provide insights into drug interactions and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride

  • Core Structure: Shared tetrahydrothieno[2,3-c]pyridine backbone.
  • Substituents :
    • Target Compound : 4-Nitrobenzamide (aromatic benzene ring with para-nitro group).
    • Analog : 5-Nitrothiophene-2-carboxamide (thiophene ring with nitro at position 5).
  • The nitro group’s position (para vs. thiophene-5) could alter electronic effects, influencing binding affinity or metabolic stability.
  • Safety : Both compounds likely require stringent handling protocols (e.g., P201, P210 codes for flammability and pre-handling instructions) .

N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride

  • Core Structure: Tetrahydrothieno[2,3-c]pyridine with a methyl group at position 4.
  • Substituents: Target Compound: 6-Benzyl, 3-cyano, 4-nitrobenzamide. Analog: 6-Methyl, 3-benzo[d]thiazol-2-yl, 2,4-dimethoxybenzamide.
  • Implications: The benzo[d]thiazole group introduces a heteroaromatic system, which may enhance π-π stacking interactions compared to the cyano group. Dimethoxybenzamide substituents could improve solubility relative to the nitro group but reduce electrophilicity.
  • Molecular Data : Molecular weight = 502.1 g/mol (C₂₄H₂₄ClN₃O₃S₂) .

Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivatives

  • Core Structure: Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (vs. tetrahydrothieno[2,3-c]pyridine in the target compound).
  • Substituents: Variants include benzoyl, hydrazono, and oxo groups (e.g., compounds 6a–6d) .
  • Substituents like oxo or hydrazono groups may modulate redox properties or stability.

Q & A

Q. What synthetic strategies are recommended for preparing this compound with high purity?

  • Methodological Answer: A multi-step synthesis involving: (i) Substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce benzyl groups, similar to methods used for substituted thienopyridine derivatives . (ii) Nitrobenzamide formation via condensation with 4-nitrobenzoyl chloride in dichloromethane under inert atmosphere. (iii) Final hydrochlorination using HCl gas in anhydrous ether. Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

  • Methodological Answer: Contradictions between NMR (e.g., unexpected splitting) and MS (e.g., molecular ion fragmentation) often arise from dynamic processes (e.g., tautomerism) or residual solvents. Strategies include: (i) Variable-temperature NMR (VT-NMR) to identify temperature-dependent shifts indicative of conformational changes. (ii) High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular ion adducts. (iii) Computational modeling (DFT or MD simulations) to predict stable conformers and compare with experimental data .

Q. What experimental design is optimal for studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: Design a kinetic study using: (i) Polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states. (ii) Varying nucleophiles (e.g., amines, thiols) at controlled concentrations (0.1–1.0 M). (iii) Monitoring via in situ IR spectroscopy to track nitrile (C≡N, ~2200 cm⁻¹) or nitro (NO₂, ~1520 cm⁻¹) group consumption. Rate constants should be calculated using pseudo-first-order conditions .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) with the following steps: (i) Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level. (ii) Select a protein target (e.g., PDB ID 1ATP for a kinase) and remove water molecules. (iii) Define a grid box around the ATP-binding site (20 ų). (iv) Validate results with MD simulations (AMBER or GROMACS) to assess binding stability. Compare predicted binding energies (ΔG) with experimental IC₅₀ values .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in elemental analysis (C, H, N) for this hydrochloride salt?

  • Methodological Answer: Discrepancies often stem from hygroscopicity or incomplete counterion incorporation. Mitigation includes: (i) Drying the sample under high vacuum (10⁻³ mbar) at 60°C for 24 hours. (ii) Performing combustion analysis in triplicate and averaging results. (iii) Cross-validating with XPS (for Cl⁻ quantification) or ion chromatography .

Q. What strategies are effective in resolving overlapping signals in ¹H NMR spectra of this compound?

  • Methodological Answer: For overlapping peaks in the aromatic (δ 7.0–8.5 ppm) or aliphatic (δ 1.5–4.0 ppm) regions: (i) Use 2D NMR (COSY, HSQC) to assign coupled protons. (ii) Employ a high-field spectrometer (≥500 MHz) with cryoprobes for enhanced sensitivity. (iii) Apply selective excitation pulses (e.g., DPFGSE-NOESY) to isolate crowded regions .

Table: Key Analytical Parameters

Technique Critical Parameters Reference
X-ray Crystallography Resolution ≤ 1.0 Å, R-factor < 5%
HPLC C18 column, 0.1% TFA in H₂O/MeCN (gradient)
HRMS ESI⁺ mode, resolving power > 30,000
VT-NMR Temperature range: 25°C to −60°C

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